molecular formula C20H18N4O3 B11396158 ethyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11396158
M. Wt: 362.4 g/mol
InChI Key: HKCIYUYWHDLUCP-UHFFFAOYSA-N
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Description

ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound featuring a benzoate ester linked to a pyrrole and benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with ethyl benzoate under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzodiazole or pyrrole rings.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the molecule.

Scientific Research Applications

ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole share structural similarities and are known for their diverse biological activities.

    Pyrrole Derivatives: These compounds are also structurally related and have been studied for their medicinal properties.

Uniqueness

ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is unique due to its combination of benzoate, pyrrole, and benzodiazole moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

Ethyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole core fused with a pyrrole ring, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzimidazole core followed by the introduction of the pyrrole ring and subsequent functionalization to attach the ethyl and benzoate groups. Common reagents include various amines and acids under controlled conditions.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may exert its effects through:

  • Enzyme inhibition : The compound may inhibit enzymes that are critical in disease processes.
  • Receptor modulation : It may interact with cellular receptors, altering signaling pathways.

Understanding these mechanisms requires detailed studies on binding affinity and selectivity .

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For example, studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds containing benzimidazole and pyrrole moieties have demonstrated antimicrobial properties against a range of pathogens. This compound is expected to exhibit similar activities based on structural analogs. In vitro studies have indicated effective inhibition against bacteria and fungi, suggesting its potential as an antimicrobial agent .

Antiviral Effects

The antiviral potential of related compounds has been explored in various studies. This compound may inhibit viral replication through interference with viral enzymes or host cell receptors .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated that benzimidazole derivatives exhibit IC50 values in low micromolar ranges against various cancer cell lines.
Antimicrobial Evaluation Compounds similar to ethyl 3-[5-amino...] showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL.
Antiviral Screening Related compounds were effective against influenza virus with IC50 values around 10 µM, indicating potential for further development in antiviral therapies.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 3-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C20H18N4O3/c1-2-27-20(26)12-6-5-7-13(10-12)24-11-16(25)17(18(24)21)19-22-14-8-3-4-9-15(14)23-19/h3-10,21,25H,2,11H2,1H3,(H,22,23)

InChI Key

HKCIYUYWHDLUCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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